2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a dichlorophenyl group, and an oxadiazole moiety
Scientific Research Applications
Synthesis and Evaluation of Anticonvulsant Activities
A study on indoline derivatives, including those with a structural resemblance to the specified compound, demonstrated significant anticonvulsant activities against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice. Molecular docking studies were conducted to understand the interaction with Na+ channels and GABAA receptors, suggesting potential targets for anticonvulsant drug development (R. Nath et al., 2021).
Antibacterial Applications
Research on derivatives of 1,3,4-oxadiazole, structurally related to the compound of interest, has shown significant antibacterial activity. These compounds were synthesized starting from specific intermediates and tested for their effectiveness against various bacterial strains, indicating their potential as antibacterial agents (K. Ramalingam et al., 2019).
Biological Screening for Enzyme Inhibition
Another study focused on the synthesis of 5-substituted-1,3,4-oxadiazole-2yl derivatives, evaluating their activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These compounds showed relative effectiveness, particularly against acetylcholinesterase, underscoring their potential in developing treatments for diseases associated with enzyme dysfunction (A. Rehman et al., 2013).
Photovoltaic Efficiency and Biological Interactions
A study on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling, revealed these compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and favorable energy profiles for electron injection. Additionally, molecular docking showed significant binding affinity with cyclooxygenase 1 (COX1), hinting at potential anti-inflammatory applications (Y. Mary et al., 2020).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorophenyl)-1,3,4-ox
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O4/c18-10-2-3-12(19)11(7-10)16-21-22-17(26-16)20-15(23)6-9-1-4-13-14(5-9)25-8-24-13/h1-5,7H,6,8H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNRDUOVBIKPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.